molecular formula C17H15N3O5S B2798929 methyl 5-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 321681-64-5

methyl 5-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

カタログ番号: B2798929
CAS番号: 321681-64-5
分子量: 373.38
InChIキー: XJLLNFXMDUGCMG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 5-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative characterized by:

  • Pyrido[2,3-d]pyrimidine core: A bicyclic scaffold known for its pharmacological relevance, including kinase inhibition and antimicrobial activity .
  • Sulfanylidene (C=S) group: Contributes to hydrogen bonding and metal coordination, influencing solubility and bioactivity .
  • Methyl ester at position 6: Modulates pharmacokinetic properties, such as metabolic stability and membrane permeability .

This compound’s structural complexity makes it a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to heterocyclic systems.

特性

IUPAC Name

methyl 5-(1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-7-11(16(22)23-2)12(8-3-4-9-10(5-8)25-6-24-9)13-14(18-7)19-17(26)20-15(13)21/h3-5,12H,6H2,1-2H3,(H3,18,19,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLLNFXMDUGCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)NC(=S)NC2=O)C3=CC4=C(C=C3)OCO4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of methyl 5-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

科学的研究の応用

作用機序

The mechanism of action of methyl 5-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves the inhibition of specific enzymes and molecular pathways. The compound interacts with target proteins, leading to the disruption of critical biological processes such as DNA replication and cell division . This interaction is facilitated by the compound’s ability to form stable complexes with the active sites of enzymes, thereby blocking their activity .

類似化合物との比較

Comparison with Structural Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/R-Groups Molecular Formula Key Properties/Activities Reference
Target Compound Pyrido[2,3-d]pyrimidine 1,3-Benzodioxol-5-yl, C=S, methyl ester C₁₉H₁₇N₃O₅S Not reported (synthesis focus)
Ethyl 4-(1,3-Benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate Tetrahydro-pyrimidine 1,3-Benzodioxol-5-yl, C=S, ethyl ester C₁₆H₁₆N₂O₅S Crystallized; moderate H-bonding
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo-pyrimidine Trimethylbenzylidene, CN C₂₀H₁₀N₄O₃S IR: 3436 cm⁻¹ (NH); Yield: 68%
Methyl 1-cyclopentyl-7-cyclopropyl-4-oxo-2-sulfanylidene-pyrido[2,3-d]pyrimidine-5-carboxylate Pyrido[2,3-d]pyrimidine Cyclopentyl, cyclopropyl, C=S C₁₉H₂₂N₃O₃S Enhanced lipophilicity
Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-triazolo[1,5-β]pyridine-3-carboxylate Triazolo-pyridine Benzylsulfanyl, 2-chlorophenyl C₂₃H₂₀ClN₃O₂S Anticancer activity (preliminary)

Structural Similarities and Differences

Core Heterocyclic Systems
  • Pyrido[2,3-d]pyrimidine vs. Tetrahydro-pyrimidine : The target’s bicyclic core offers rigidity and planar geometry, favoring intercalation with biomolecules, while tetrahydro-pyrimidines (e.g., ) exhibit conformational flexibility .
Substituent Effects
  • 1,3-Benzodioxol-5-yl Group : Shared with , this group enhances aromatic interactions but differs in regiochemistry (position 5 in the target vs. position 4 in ).
  • Sulfanylidene (C=S) : Common in all compounds, this group stabilizes tautomeric forms and facilitates interactions with cysteine residues in enzymes .
  • Ester Variations : Methyl vs. ethyl esters influence metabolic pathways; methyl esters generally exhibit faster hydrolysis in vivo .

Computational and Experimental Similarity Assessment

  • Tanimoto Coefficient Analysis : Using methods in , the target shows ~65–70% similarity to (shared benzodioxol and ester groups), aligning with the "similar property principle" .
  • Activity Cliffs: Minor substituent changes (e.g., methyl vs. ethyl esters) could create activity cliffs, drastically altering bioactivity despite high structural similarity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 5-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-pyrido[2,3-d]pyrimidine-6-carboxylate?

  • Methodology :

  • Multi-component reactions are preferred due to their atom economy and reduced waste. For pyrido[2,3-d]pyrimidine derivatives, a typical approach involves condensing substituted aldehydes, thiourea, and β-ketoesters under acidic or basic conditions .

  • Catalysts : Palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene improve yields for structurally analogous compounds .

  • Purification : Column chromatography (silica gel, eluents: ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .

    • Example Reaction Conditions :
CatalystSolventTemperatureYield (%)Reference
Pd(OAc)₂DMF80°C72
CuIToluene100°C65

Q. How is structural confirmation achieved for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., benzodioxol protons at δ 6.8–7.1 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 427.12) .
  • X-ray Crystallography : Resolves stereochemistry and validates the sulfanylidene moiety’s conformation .

Q. What strategies are recommended for determining solubility?

  • Methodology :

  • Shake-flask method : Dissolve the compound in buffers (pH 1–7.4) or organic solvents (DMSO, methanol) and quantify via UV-Vis spectroscopy .
  • HPLC-based assays : Measure solubility indirectly using reverse-phase chromatography .

Q. What preliminary biological assays are relevant for this compound?

  • Screening Protocols :

  • Antimicrobial activity : Use microdilution assays against S. aureus and E. coli (MIC values reported for analogs: 8–32 µg/mL) .
  • Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or kinases using fluorometric assays .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodology :

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in multi-step syntheses .

  • Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and side products, reducing trial-and-error experimentation .

    • Case Study :
  • For pyrido-pyrimidine derivatives, computational screening identified DMF as the optimal solvent for minimizing byproduct formation .

Q. What mechanisms underlie its potential enzyme inhibition?

  • Methodology :

  • Molecular docking : Simulate binding interactions with COX-2 (PDB ID: 5KIR) or kinases (e.g., EGFR) using AutoDock Vina .

  • Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to determine inhibition type (competitive/non-competitive) .

    • Key Findings for Analogs :
Target EnzymeIC₅₀ (µM)Inhibition TypeReference
COX-20.8Competitive
EGFR kinase2.4Non-competitive

Q. How can pharmacokinetic properties (ADME) be evaluated?

  • Methodology :

  • In vitro assays :
  • Caco-2 cell monolayer : Assess intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates high absorption) .
  • Microsomal stability : Incubate with liver microsomes to measure half-life (t₁/₂ > 30 min suggests metabolic stability) .

Q. How should contradictory bioactivity data be resolved?

  • Methodology :

  • Multi-technique validation : Cross-check in vitro results with in vivo models (e.g., murine inflammation assays) to confirm efficacy .

  • Data normalization : Account for batch-to-batch variability in compound purity using HPLC-UV .

    • Case Example :
  • Discrepancies in COX-2 inhibition (IC₅₀: 0.8 µM vs. 5.2 µM) were resolved by standardizing enzyme sources (human recombinant vs. murine) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。